4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE
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Overview
Description
4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a methyl group at the 4th position, a nitrophenylmethyl group at the 2nd position, and a sulfanyl group linking these two moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Alkylation: The attachment of a methyl group to the quinazoline ring.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation reactions under controlled conditions. The use of catalysts and specific solvents can optimize yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl and nitrophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of amino-quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The quinazoline ring can interact with nucleic acids and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-NITROPHENOL: Similar in structure but lacks the quinazoline ring.
2-NITRO-4-METHYLPHENYL SULFIDE: Contains a nitrophenyl and sulfanyl group but lacks the quinazoline ring.
4-METHYLQUINAZOLINE: Contains the quinazoline ring but lacks the nitrophenyl and sulfanyl groups.
Uniqueness
4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE is unique due to the combination of its functional groups and the quinazoline ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-14-4-2-3-5-15(14)18-16(17-11)22-10-12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMJCJMSRLMQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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